molecular formula C65H100N20O17 B155480 Anthranilyl-HIV Protease Substrate III CAS No. 138668-80-1

Anthranilyl-HIV Protease Substrate III

Cat. No.: B155480
CAS No.: 138668-80-1
M. Wt: 1433.6 g/mol
InChI Key: GERMFERQWIEDEL-UHFFFAOYSA-N
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Description

Anthranilyl-HIV Protease Substrate III is a complex peptide compound It is composed of multiple amino acids and functional groups, making it a molecule of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthranilyl-HIV Protease Substrate III involves multiple steps, typically starting with the protection of amino groups and the activation of carboxyl groups. Common reagents used in the synthesis include N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) for peptide bond formation. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method minimizes purification steps and enhances yield.

Chemical Reactions Analysis

Types of Reactions

Anthranilyl-HIV Protease Substrate III can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at specific amino acid residues, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

    Substitution: Functional groups on the peptide can be substituted with other groups to modify its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). Reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific modifications. For example, oxidation may result in sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Anthranilyl-HIV Protease Substrate III has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in targeting specific diseases or conditions.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Anthranilyl-HIV Protease Substrate III involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other peptides with comparable amino acid sequences and functional groups, such as:

  • N-(2-Aminobenzoyl)-N-methylhydrazones
  • N-(2-Aminobenzoyl)benzotriazoles

Uniqueness

Anthranilyl-HIV Protease Substrate III is unique due to its specific sequence and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H100N20O17/c1-8-9-17-43(59(95)83-50(32-86)53(68)89)76-54(90)37(7)75-58(94)46(24-25-51(87)88)79-62(98)48(29-38-20-22-40(23-21-38)85(101)102)81-61(97)47(28-34(2)3)82-64(100)52(35(4)5)84-60(96)45(19-14-27-72-65(69)70)77-55(91)36(6)74-57(93)44(18-12-13-26-66)78-63(99)49(30-39-31-71-33-73-39)80-56(92)41-15-10-11-16-42(41)67/h10-11,15-16,20-23,31,33-37,43-50,52,86H,8-9,12-14,17-19,24-30,32,66-67H2,1-7H3,(H2,68,89)(H,71,73)(H,74,93)(H,75,94)(H,76,90)(H,77,91)(H,78,99)(H,79,98)(H,80,92)(H,81,97)(H,82,100)(H,83,95)(H,84,96)(H,87,88)(H4,69,70,72)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERMFERQWIEDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H100N20O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648687
Record name N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138668-80-1
Record name N-(2-Aminobenzoyl)histidyllysylalanyl-N~5~-(diaminomethylidene)ornithylvalylleucyl-4-nitrophenylalanyl-alpha-glutamylalanylnorleucylserinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilyl-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser amide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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